7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. The structure features:
- 7-position: A 2,5-dimethoxyphenyl group, providing electron-donating methoxy substituents.
- 5-position: A methyl group, influencing steric and electronic properties.
Synthesis typically involves multi-component reactions using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under acidic catalysis (e.g., p-toluenesulfonic acid in DMF at 90°C) .
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-19(21(28)26-16-7-5-6-8-18(16)31-4)20(27-22(25-13)23-12-24-27)15-11-14(29-2)9-10-17(15)30-3/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNVWHTBYTMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that triazolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Case studies have demonstrated significant reductions in tumor sizes in animal models treated with this compound.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent. In vitro studies have reported effectiveness against several bacterial strains, suggesting potential for development into a therapeutic agent for bacterial infections.
- Neurological Applications : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases like Alzheimer's have shown encouraging results in cellular models.
Biochemical Applications
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, inhibition of certain kinases has been linked to reduced proliferation of cancer cells.
- Drug Delivery Systems : Due to its structural properties, the compound can be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.
Material Science Applications
- Organic Electronics : The unique electronic properties of triazolopyrimidine compounds make them suitable candidates for applications in organic semiconductors. Studies have shown that they can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Polymer Chemistry : The compound can serve as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related triazolopyrimidine derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Effects
In a clinical microbiology study, the compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Effects
Research highlighted in Neuroscience Letters revealed that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and analogs:
Electronic and Steric Effects
- Methoxy vs. Nitro Groups : The target’s 2,5-dimethoxyphenyl group provides electron-donating effects, contrasting with 5j’s nitro group, which is electron-withdrawing. This difference may influence charge distribution in the pyrimidine ring, affecting binding to enzymes like kinases .
- Carboxamide vs. Ester: The carboxamide in the target compound offers hydrogen-bond donor/acceptor capabilities, critical for interactions with biological targets. In contrast, ester analogs (e.g., ) prioritize membrane permeability due to reduced polarity.
Physicochemical Properties
- Solubility : The 2,5-dimethoxyphenyl and carboxamide groups increase solubility in polar solvents compared to alkyl-substituted analogs (e.g., ).
Biological Activity
The compound 7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various research studies.
- Molecular Formula : C21H22N6O4
- Molar Mass : 422.43718 g/mol
- CAS Number : 540502-97-4
Synthesis
The synthesis of this compound typically involves multicomponent reactions and condensation processes. The synthetic routes often utilize advanced techniques to ensure high yield and purity. The compound can undergo various chemical reactions including oxidation and substitution, which are crucial for modifying its structure to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study demonstrated that related compounds with similar scaffolds inhibited tubulin polymerization and showed potent antiproliferative effects against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. The IC50 values for some derivatives were reported as low as 83 nM, indicating strong activity compared to standard treatments like combretastatin A-4 .
The mechanism of action primarily involves the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways. The presence of specific functional groups in the structure appears to enhance the compound's ability to interact with tubulin effectively .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives can be influenced by modifications at various positions on the phenyl rings. Substituents such as halogens or methoxy groups have been shown to significantly affect their potency against cancer cells. For example:
| Compound | Substituent | IC50 (nM) | Cell Line |
|---|---|---|---|
| 8q | 4'-Fluoro | 83 | HeLa |
| 8r | 4'-Fluoro-3'-Chloro | 101 | HeLa |
| 8s | 4'-Chloro | 91 | HeLa |
| 8u | 4'-Bromo | 83 | HeLa |
Case Studies
- In Vivo Studies : In zebrafish models, certain derivatives significantly inhibited tumor growth, showcasing their potential for further development in therapeutic applications .
- Cellular Assays : Compounds were tested for their effects on cell viability and proliferation across multiple cancer cell lines, confirming their broad-spectrum anticancer activity.
- Comparative Analysis : The activity of these compounds was compared with known inhibitors like combretastatin A-4, highlighting their potential as novel anticancer agents with improved efficacy.
Q & A
Q. What are the standard synthetic routes for synthesizing triazolopyrimidine derivatives like this compound, and how can reaction yields be optimized?
- Methodological Answer : Triazolopyrimidine derivatives are typically synthesized via cyclocondensation of aldehydes, β-ketoamides, and aminotriazoles. For example, a three-component reaction under nitrogen atmosphere at room temperature (3 hours) using acetoacetamide, substituted benzaldehydes, and 3-amino-5-(benzylthio)-1,2,4-triazole yields carboxamide derivatives with ~70–80% efficiency . Optimization strategies include:
- Catalyst use : Employing additives like acetic acid/sodium acetate for reflux reactions to enhance cyclization .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/petroleum ether gradients) to isolate pure products .
- Data Table :
| Substrate | Reaction Time | Yield | Purification Method |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | 3 hours | 80% | Column chromatography |
| 4-Dimethylaminobenzaldehyde | 24–72 hours | 33% | Recrystallization |
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : - and -NMR in DMSO- to identify methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–8.3 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths (e.g., tetrahydro-triazolo pyrimidine analogs show bond angles within normal ranges) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against bacterial targets like Enterococcus faecium?
- Methodological Answer :
- Assay Design :
Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays with bacterial inoculum (~1 × 10 CFU/mL) and compound concentrations (0.5–128 µg/mL) .
Q. Mechanistic Studies :
- Membrane permeability : Fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes.
- Enzyme inhibition : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays .
- Data Interpretation : Compare MIC values with control antibiotics (e.g., vancomycin) and analyze dose-response curves for potency (e.g., IC).
Q. What computational strategies are recommended to predict pharmacokinetic properties and binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DHFR). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with methyl substituents .
- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP), permeability (Caco-2 model), and cytochrome P450 interactions. For example, methoxy groups may improve solubility but reduce metabolic stability .
Q. How can structural modifications (e.g., varying methoxy substituents) impact the compound’s activity and solubility?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance antibacterial activity but reduce solubility .
- Introduce hydrophilic groups (e.g., sulfonamide) to improve aqueous solubility while retaining triazolopyrimidine core interactions .
- Experimental Validation : Synthesize analogs via parallel synthesis (e.g., varying aldehydes/amines) and compare MIC values and LogP .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for triazolopyrimidine syntheses?
- Resolution Strategy :
- Reaction Conditions : Lower yields (e.g., 33% for 4-dimethylaminobenzaldehyde derivatives ) may stem from steric hindrance or electron-donating groups slowing cyclization. Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., glacial acetic acid for better solubility) .
- Reproducibility : Validate protocols using high-purity reagents and controlled atmosphere (e.g., nitrogen for moisture-sensitive steps) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
